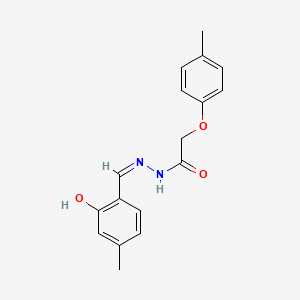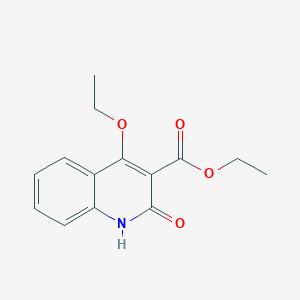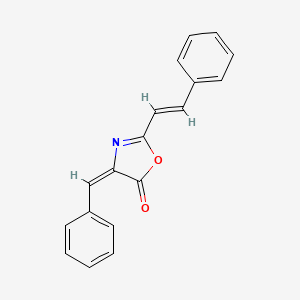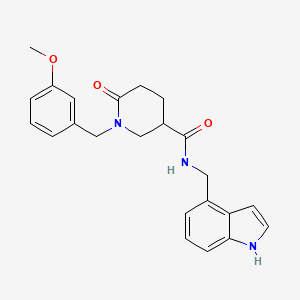![molecular formula C13H13NO3 B6082932 2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6082932.png)
2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione, also known as HPPH, is a photosensitizer that has been extensively studied for its potential use in photodynamic therapy (PDT). PDT is a non-invasive treatment that involves the use of light and a photosensitizer to selectively destroy cancer cells. HPPH has shown promise in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
Upon exposure to light, 2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione undergoes a photochemical reaction that generates reactive oxygen species (ROS). These ROS can damage cellular components, leading to cell death. 2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has been shown to accumulate preferentially in cancer cells, making it a promising candidate for selective cancer cell destruction.
Biochemical and Physiological Effects:
2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has been shown to induce apoptosis (programmed cell death) in cancer cells upon exposure to light. 2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which can help to slow tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has several advantages for use in lab experiments. It is a highly selective photosensitizer, meaning it can selectively target cancer cells while sparing healthy cells. 2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione also has a long half-life, which allows for extended imaging and treatment windows. However, 2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has limitations such as its hydrophobic nature, which can make it difficult to deliver to tumors.
Direcciones Futuras
Future research on 2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione could focus on improving its delivery to tumors, such as through the use of nanoparticles or other drug delivery systems. 2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione could also be evaluated in combination with other therapies, such as immunotherapy, to enhance its anticancer effects. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of 2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione in humans.
Métodos De Síntesis
2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione can be synthesized through a multistep process starting with 3-nitrobenzaldehyde. The nitro group is reduced to an amine, which is then coupled with 2-hydroxyethylamine to form the intermediate product. This intermediate is then cyclized to form 2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione.
Aplicaciones Científicas De Investigación
2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has been extensively studied for its use in PDT. In preclinical studies, 2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has shown selective uptake by cancer cells and efficient phototoxicity upon exposure to light. 2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has also been evaluated for its use in combination with other therapies, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
3-hydroxy-2-[N-(2-hydroxyethyl)-C-methylcarbonimidoyl]inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8(14-6-7-15)11-12(16)9-4-2-3-5-10(9)13(11)17/h2-5,15-16H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVBUJMLTDMTDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCO)C1=C(C2=CC=CC=C2C1=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-(2-ethoxybenzyl)-4-[(5-ethyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6082856.png)
![4-{4-[2-(4-methylphenoxy)ethyl]-1-piperazinyl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6082862.png)
![(2,3-dihydro-1,4-benzodioxin-2-ylmethyl){[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}methylamine](/img/structure/B6082868.png)

![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-4-methoxy-3-nitrobenzamide](/img/structure/B6082877.png)
![1-[3-(5-methyl-2-furyl)butyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B6082883.png)

![1-ethyl-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6082892.png)
![1-cyclopropyl-N-[3-(4-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6082900.png)


![2-(methylthio)-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}acetamide](/img/structure/B6082940.png)

![N-({1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}methyl)-8-quinolinesulfonamide](/img/structure/B6082962.png)